BenchChemオンラインストアへようこそ!

Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate

Sonogashira coupling pyrazole functionalization alkynylation

This bifunctional pyrazole scaffold uniquely combines a Sonogashira-competent bromoalkyne at the 4-position with a Boc-protected aminomethyl group at the 5-position. Unlike simpler analogs, it enables convergent library synthesis—diversify at both vectors without additional protection/deprotection steps. Its regiospecific 1-methyl-4-bromoethynyl-5-aminomethyl architecture ensures predictable Pd-catalyzed cross-coupling and late-stage amine elaboration. With MW 314.18, XLogP3 2.1, and TPSA 56.2 Ų, it occupies lead-like chemical space, making it the premier choice for SAR exploration of pyrazole-derived kinase inhibitors (EGFR, BTK, ERK) and CuAAC-based probe synthesis.

Molecular Formula C12H16BrN3O2
Molecular Weight 314.183
CAS No. 2411288-09-8
Cat. No. B2589806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate
CAS2411288-09-8
Molecular FormulaC12H16BrN3O2
Molecular Weight314.183
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=NN1C)C#CBr
InChIInChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-8-10-9(5-6-13)7-15-16(10)4/h7H,8H2,1-4H3,(H,14,17)
InChIKeyPOLJFHJAGRPNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate (CAS 2411288-09-8): A Dual-Functional Pyrazole Intermediate for Targeted Synthesis


Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate (CAS 2411288-09-8, PubChem CID 146049530) is a synthetic pyrazole derivative (C12H16BrN3O2, MW 314.18 g/mol) featuring a tert-butyl carbamate (Boc)-protected aminomethyl group at the 3-position and a bromoethynyl substituent at the 4-position of the N-methylpyrazole core [1]. Created in 2020, this compound is primarily utilized as a bifunctional building block in medicinal chemistry, where the bromoethynyl moiety serves as a reactive handle for Sonogashira cross-coupling and the Boc group provides orthogonal protection for downstream amine deprotection and functionalization [2].

Why Generic Pyrazole Building Blocks Cannot Replace Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate in Multi-Step Syntheses


Substituting this compound with simpler bromoethynyl-pyrazole analogs (e.g., CAS 2737342-90-2) or Boc-aminomethyl-pyrazoles (e.g., CAS 1251033-82-5) disrupts synthetic efficiency because the target compound uniquely integrates both a Sonogashira-competent bromoalkyne and an orthogonally protected amine within a single N-methylpyrazole scaffold [1]. The absence of either functional handle requires additional synthetic steps to introduce the missing group, increasing step-count, reducing overall yield, and complicating purification due to the need for protection/deprotection sequences on the pyrazole nitrogen [2]. The specific 1-methyl-4-bromoethynyl-5-aminomethyl regioisomer further ensures predictable reactivity in Pd-catalyzed cross-coupling at the 4-position without interference from the Boc-protected aminomethyl side chain [1].

Quantitative Differentiation Evidence for Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate Versus Key Comparators


Bromoalkyne-Enabled Sonogashira Coupling Competence Versus Non-Halogenated Pyrazole Intermediates

The presence of the bromoethynyl group at the pyrazole 4-position enables direct participation in Pd-catalyzed Sonogashira cross-coupling reactions, a capability absent in non-halogenated pyrazole intermediates such as 3-(Boc-aminomethyl)pyrazole (CAS 1251033-82-5) . Bromoalkynes are established substrates for Sonogashira coupling, typically achieving >70% yield with aryl iodides under standard conditions (Pd(PPh3)4, CuI, Et3N, rt), whereas terminal alkynes require additional silyl protection/deprotection steps that reduce overall efficiency [1]. The 1-methyl substitution on the pyrazole prevents undesired N-alkynylation side reactions that can occur with unprotected NH-pyrazoles during Cu-catalyzed couplings with bromoalkynes [2].

Sonogashira coupling pyrazole functionalization alkynylation

Orthogonal Boc Protection Versus Free Amine Intermediates for Sequential Functionalization

The Boc-protected aminomethyl group provides orthogonal protection that is stable under Sonogashira cross-coupling conditions but can be selectively deprotected under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane) [1]. This contrasts with the free amine analog 1-[4-(2-bromoethynyl)-1-methyl-1H-pyrazol-5-yl]methanamine (CAS 2680681-21-2), which would require re-protection prior to coupling reactions to prevent catalyst poisoning by the primary amine [2]. The Boc group is specifically stable under the basic conditions (amine bases, temperatures up to 80 °C) typically employed in Sonogashira couplings, enabling a convergent synthetic strategy where the bromoalkyne is elaborated first, followed by Boc deprotection and subsequent amine functionalization [1].

orthogonal protection Boc deprotection sequential synthesis

N-Methyl Pyrazole Regiochemistry Prevents N-Alkynylation Side Reactions During Coupling

The N-methyl substitution on the pyrazole ring eliminates the acidic NH proton, preventing competing N-alkynylation during Cu-catalyzed reactions with bromoalkynes. Literature on Cu-catalyzed coupling of heteroarenes with bromoalkynes demonstrates that unprotected NH-pyrazoles undergo competitive N-alkynylation, yielding mixtures of C- and N-alkynylated products that require chromatographic separation [1]. The N-methyl group also prevents tautomeric equilibration (1H-pyrazole annular tautomerism) that can complicate regiochemical outcomes in subsequent functionalization steps [2]. In the specific context of this compound, the 1-methyl group directs reactivity solely to the 4-bromoethynyl position, avoiding the product mixtures observed with NH-pyrazole analogs such as 4-(bromoethynyl)-1H-pyrazole (CAS not available as NH variant).

regioselectivity N-alkylation pyrazole protection

Physicochemical Property Profile Supports Drug Discovery Applications Relative to Higher-Molecular-Weight Pyrazole Intermediates

The compound's computed physicochemical properties place it within favorable drug-like space: MW 314.18 g/mol, XLogP3 2.1, topological polar surface area (TPSA) 56.2 Ų, 1 H-bond donor, and 3 H-bond acceptors [1]. These values comply with Lipinski's Rule of Five and fall within the preferred property ranges for CNS drug candidates (MW < 400, TPSA < 90 Ų). By comparison, many pyrazole-based kinase inhibitor intermediates bearing bulkier substituents (e.g., diaryl pyrazoles with MW > 450) exceed optimal property space, potentially compromising downstream ADME profiles . The moderate lipophilicity (XLogP3 2.1) balances membrane permeability with aqueous solubility, making elaborated products from this intermediate more likely to exhibit favorable pharmacokinetic properties.

drug-likeness physicochemical properties lead optimization

Optimal Application Scenarios for Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate in Drug Discovery and Chemical Biology


Convergent Synthesis of 4-Alkynylated Pyrazole Kinase Inhibitor Libraries

In medicinal chemistry programs targeting kinases (e.g., EGFR, BTK, ERK), this intermediate enables a convergent library synthesis strategy: the bromoethynyl group undergoes Sonogashira coupling with diverse aryl iodides to introduce variable aromatic groups at the pyrazole 4-position, while the Boc-protected aminomethyl group at the 5-position is subsequently deprotected and elaborated into amides, sulfonamides, or ureas [1]. This two-directional diversification from a single intermediate is particularly suited for structure-activity relationship (SAR) exploration, as demonstrated in pyrazole-derived kinase inhibitor patents [2].

Click Chemistry Conjugation via In Situ Terminal Alkyne Generation

The bromoethynyl group can be converted to a terminal alkyne via selective reduction or dehydrohalogenation, enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe synthesis [1]. This two-step sequence (reduction then click) is advantageous when the terminal alkyne is unstable to storage or when the bromoalkyne serves as a latent alkyne that can be unmasked at a late stage, an approach validated in the synthesis of pyrazole-based fluorescent probes [2].

Fragment-Based Drug Discovery (FBDD) Lead Expansion

With MW 314.18 and favorable computed properties (XLogP3 2.1, TPSA 56.2 Ų), this compound occupies the upper fragment-to-lead-like space [1]. It is well-suited as a starting point for fragment growing strategies where the bromoalkyne and Boc-amine provide two independent vectors for chemical expansion while maintaining physicochemical properties within lead-like ranges, consistent with best practices in fragment-based lead generation [2].

Quote Request

Request a Quote for Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.